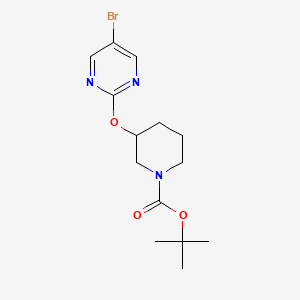

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

Description

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(19)18-6-4-5-11(9-18)20-12-16-7-10(15)8-17-12/h7-8,11H,4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKCIZYFXVJWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661757 | |

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914347-76-5 | |

| Record name | tert-Butyl 3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process: the preparation of the precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate (also known as 1-Boc-3-hydroxypiperidine), followed by its coupling with a suitable 5-bromopyrimidine derivative via a Williamson ether synthesis. This guide details the experimental protocols for these key steps, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. The hydroxyl group of 1-Boc-3-hydroxypiperidine, acting as a nucleophile, displaces a leaving group on the 2-position of a 5-bromopyrimidine ring. The most common and effective approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form a more potent alkoxide nucleophile, followed by its reaction with an electrophilic pyrimidine derivative.

The overall synthetic transformation can be visualized as follows:

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the key precursor and the final product.

Step 1: Synthesis of tert-butyl 3-hydroxypiperidine-1-carboxylate

There are multiple routes to synthesize 1-Boc-3-hydroxypiperidine. A common and efficient method involves the Boc protection of 3-hydroxypiperidine.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Hydroxypiperidine | C₅H₁₁NO | 101.15 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |

| Water (H₂O) | H₂O | 18.02 |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 |

| Potassium bisulfate (KHSO₄) | KHSO₄ | 136.17 |

| Brine (saturated NaCl solution) | NaCl, H₂O | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of 3-hydroxypyridine in an appropriate solvent, add di-tert-butyl dicarbonate and a suitable base.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble impurities.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Boc-3-hydroxypiperidine.

Quantitative Data for Step 1:

A typical procedure for the Boc protection of 3-hydroxypiperidine is as follows: To a solution of 3-hydroxypiperidine (1.0 eq) in a mixture of THF and water, sodium bicarbonate (2.0 eq) is added, followed by di-tert-butyl dicarbonate (1.2 eq). The reaction is stirred at room temperature for 16 hours. After workup and purification, yields are typically high, often in the range of 90-98%.

Step 2: Synthesis of this compound

This step involves the Williamson ether synthesis, coupling 1-Boc-3-hydroxypiperidine with a suitable 2-substituted-5-bromopyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The use of a strong base is crucial for the deprotonation of the hydroxyl group.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Boc-3-hydroxypiperidine | C₁₀H₁₉NO₃ | 201.26 |

| 2-Chloro-5-bromopyrimidine | C₄H₂BrClN₂ | 193.43 |

| Sodium hydride (NaH), 60% dispersion in mineral oil | NaH | 24.00 |

| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 |

| Saturated aqueous ammonium chloride (NH₄Cl) | NH₄Cl, H₂O | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl, H₂O | - |

| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1-1.5 eq) portion-wise.

-

Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add a solution of 2-chloro-5-bromopyrimidine (1.0-1.2 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as indicated by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford this compound.

Quantitative Data for Step 2:

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product, highlighting the key transformations.

Figure 2: Logical workflow of the synthesis of this compound.

Conclusion

The synthesis of this compound is a robust and reproducible process that relies on well-established organic chemistry principles. The key steps, Boc protection and Williamson ether synthesis, are high-yielding and scalable, making this pathway suitable for the production of this important pharmaceutical intermediate. Careful control of reaction conditions, particularly the exclusion of moisture during the alkoxide formation and ether synthesis steps, is critical for achieving optimal results. This guide provides the necessary foundational knowledge for researchers and drug development professionals to successfully synthesize this valuable compound.

Technical Guide: Physicochemical Properties of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine is a heterocyclic organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a Boc-protected piperidine ring linked to a bromopyrimidine moiety via an ether linkage, presents several sites for chemical modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside proposed experimental protocols for its synthesis and analysis, to support its application in research and development.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀BrN₃O₃ | [1][2] |

| Molecular Weight | 358.23 g/mol | [1][2] |

| CAS Number | 914347-76-5 | [1][2] |

| Density | 1.394 g/cm³ | [2] |

| Boiling Point | 451.6 °C at 760 mmHg | [2] |

| Flash Point | 226.9 °C | [2] |

| Exact Mass | 357.06900 u | [2] |

| LogP | 2.95530 | [2] |

| Refractive Index | 1.548 | [2] |

| Melting Point | Not available | [2] |

Experimental Protocols

Due to the limited availability of published experimental data for this compound, the following protocols are proposed based on established synthetic and analytical methodologies for structurally related compounds.

Synthesis: Williamson Ether Synthesis

A plausible and common method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the alkoxide of 1-Boc-3-hydroxypiperidine would react with 2,5-dibromopyrimidine.

Materials:

-

1-Boc-3-hydroxypiperidine

-

2,5-dibromopyrimidine

-

Sodium hydride (NaH) 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Add a solution of 2,5-dibromopyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Analytical Workflow

A standard workflow for the characterization and purity assessment of the synthesized compound would involve the following techniques:

-

Thin Layer Chromatography (TLC): Used for monitoring the progress of the synthesis and for preliminary purity assessment. A suitable mobile phase would be a mixture of hexane and ethyl acetate. Visualization can be achieved using UV light (254 nm) and/or a potassium permanganate stain.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) is a common choice.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound. ¹H NMR and ¹³C NMR spectra should be acquired. The chemical shifts, multiplicities, and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will provide detailed structural information.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) should correspond to the calculated molecular weight.

Visualizations

The following diagrams illustrate the proposed synthetic and analytical workflow, as well as a general workflow for drug discovery and development, which is relevant to the potential applications of this compound.

Caption: Proposed workflow for the synthesis and analysis of this compound.

Caption: A generalized workflow for drug discovery and development.

References

Structural and Conformational Analysis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages analogous data from closely related structures, including 5-bromopyrimidine and N-Boc-3-substituted piperidines, to predict its structural features and conformational behavior. This document outlines standard experimental protocols for its synthesis and characterization and employs computational modeling principles to discuss its likely three-dimensional structure. All quantitative data from analogous compounds are summarized for comparative purposes, and key concepts are visualized using logical diagrams.

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring, a widely recognized privileged scaffold in medicinal chemistry, and a brominated pyrimidine moiety, a common pharmacophore. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its utility in multi-step organic syntheses. Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for elucidating its structure-activity relationships (SAR) and for designing novel therapeutic agents. This guide provides a detailed examination of its probable structural characteristics.

Predicted Structural Analysis

While a specific crystal structure for this compound is not publicly available, its structural parameters can be inferred from crystallographic data of its constituent fragments and related molecules.[1][2]

Piperidine Ring Conformation

The N-Boc-3-substituted piperidine ring is expected to adopt a chair conformation to minimize steric and torsional strain.[3][4] The bulky Boc group will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. The 3-(5-Bromopyrimidin-2-yloxy) substituent can exist in either an axial or equatorial position, leading to two possible chair conformers in equilibrium.

The conformational preference of the 3-substituent is influenced by a balance of steric and electronic factors.[5][6] For 3-substituted piperidines, the equatorial conformer is often favored to reduce steric hindrance.[7]

5-Bromopyrimidine Moiety

The 5-bromopyrimidine ring is an aromatic heterocycle and is therefore planar. X-ray crystallographic data for 5-bromopyrimidine itself and its derivatives confirm this planarity.[1][2] The ether linkage to the piperidine ring introduces a degree of rotational freedom.

Table 1: Predicted Bond Lengths and Angles

| Parameter | Predicted Value | Basis of Prediction |

| C-N (Boc) | ~1.48 Å | Analogy to N-Boc-piperidines |

| C=O (Boc) | ~1.22 Å | Analogy to N-Boc-piperidines |

| C-O (ether) | ~1.36 Å | Analogy to aryl ethers |

| C-Br | ~1.90 Å | Analogy to brominated pyrimidines[2] |

| Piperidine C-N-C angle | ~112° | General piperidine structures |

| Pyrimidine C-N-C angle | ~116° | Analogy to pyrimidine derivatives[1] |

Note: These values are estimations based on data from analogous structures and may differ from experimental values for the target molecule.

Conformational Analysis

The overall conformation of this compound is primarily determined by the chair equilibrium of the piperidine ring and the rotation around the C-O-C ether linkage.

Caption: Conformational equilibria in this compound.

The energy difference between the axial and equatorial conformers will dictate the predominant species in solution. This can be experimentally determined using NMR spectroscopy and computationally modeled.

Experimental Protocols

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and structural characterization of this compound, based on established methodologies for similar compounds.[8][9]

Synthesis

The synthesis would likely proceed via a nucleophilic substitution reaction, such as a Williamson ether synthesis.

Caption: Proposed synthetic workflow for the target compound.

Procedure:

-

To a solution of 1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-chloro-5-bromopyrimidine (1.1 eq) in DMF.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include those for the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), and pyrimidine protons (singlets, ~8.5-9.0 ppm).

-

¹³C NMR: Resonances for the Boc group carbons (~28, 80 ppm), piperidine carbons (~25-70 ppm), and pyrimidine carbons (~110-165 ppm) are anticipated.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguous assignment of all proton and carbon signals and to confirm the connectivity between the piperidine and pyrimidine moieties.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. The isotopic pattern of bromine would be a key diagnostic feature.

X-ray Crystallography:

-

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure, including bond lengths, bond angles, and the solid-state conformation.[1] A suitable crystal would need to be grown, typically by slow evaporation from a solvent system.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | Singlet at ~1.4 ppm (9H, Boc); Multiplets at 1.5-2.2 ppm and 3.0-4.5 ppm (piperidine); Two singlets at ~8.7 ppm (2H, pyrimidine) |

| ¹³C NMR | ~28.4 ppm (C(CH₃)₃); ~80.0 ppm (C(CH₃)₃); Signals between 20-70 ppm (piperidine); Signals between 107-160 ppm (pyrimidine) |

| MS (ESI+) | [M+H]⁺, [M+Na]⁺; Characteristic isotopic pattern for one bromine atom |

Note: Chemical shifts are estimations and are solvent-dependent.

Computational Modeling

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) can be employed to predict the geometry and conformational energies of this compound.

Caption: A typical computational workflow for structural analysis.

This approach would allow for the determination of the relative stabilities of the axial and equatorial conformers and the prediction of NMR chemical shifts, which can then be compared with experimental data for validation.

Conclusion

This technical guide provides a detailed, albeit predictive, structural and conformational analysis of this compound. By drawing upon data from analogous compounds and outlining standard experimental and computational methodologies, this document serves as a valuable resource for researchers working with this and related molecules. The provided protocols and predictive data offer a solid foundation for further experimental investigation into the properties and potential applications of this compound in drug discovery and development. Definitive structural elucidation will ultimately require experimental characterization as outlined herein.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromopyrimidine | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ias.ac.in [ias.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Synthesis and Characterization of Some New Pyridine and Pyrimidine Der" by Israa R. A. Al-Hussein and Zainab A. M. Al-Shuhaib [bsj.uobaghdad.edu.iq]

Spectroscopic Analysis of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine: A Technical Guide

This guide provides a detailed overview of the expected spectroscopic data for the compound 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine, a key intermediate in pharmaceutical research and drug development. The information presented herein is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Molecular Structure and Properties

IUPAC Name: tert-butyl 3-(5-bromopyrimidin-2-yloxy)piperidine-1-carboxylate Molecular Formula: C₁₄H₂₀BrN₃O₃[1] Molecular Weight: 358.23 g/mol [1] Exact Mass: 357.06900 u[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift libraries.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | s | 2H | Pyrimidine-H |

| ~5.30 | m | 1H | O-CH (Piperidine) |

| ~3.60 - 3.20 | m | 4H | N-CH₂ (Piperidine) |

| ~2.00 - 1.70 | m | 4H | CH₂ (Piperidine) |

| 1.47 | s | 9H | Boc (tert-butyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~163.0 | C=O (Boc) |

| ~158.0 | Pyrimidine-C |

| ~155.0 | Pyrimidine-C |

| ~110.0 | Pyrimidine-C-Br |

| ~80.0 | C(CH₃)₃ (Boc) |

| ~75.0 | O-CH (Piperidine) |

| ~45.0 | N-CH₂ (Piperidine) |

| ~30.0 | CH₂ (Piperidine) |

| ~28.5 | C(CH₃)₃ (Boc) |

| ~20.0 | CH₂ (Piperidine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion |

| 358.0/360.0 | [M+H]⁺ (Isotopic pattern for Br) |

| 302.0/304.0 | [M - C₄H₈O]⁺ (Loss of isobutylene from Boc) |

| 258.0/260.0 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 157.0/159.0 | [C₄H₂BrN₂]⁺ (Bromopyrimidine fragment) |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of NMR and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Instrument: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

- ¹H NMR:

- Pulse Program: zg30

- Number of Scans: 16

- Relaxation Delay: 1.0 s

- Acquisition Time: 4.0 s

- Spectral Width: 20 ppm

- ¹³C NMR:

- Pulse Program: zgpg30 (proton-decoupled)

- Number of Scans: 1024

- Relaxation Delay: 2.0 s

- Acquisition Time: 1.5 s

- Spectral Width: 240 ppm

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Phase correct the resulting spectrum.

- Perform baseline correction.

- Calibrate the chemical shift scale using the TMS signal.

- Integrate the peaks in the ¹H NMR spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

- Prepare a 1 mg/mL stock solution of this compound in methanol.

- Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid for electrospray ionization (ESI).

2. Instrumentation and Data Acquisition:

- Instrument: A high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap or a Q-TOF instrument).

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Mass Range: m/z 50-500.

- Capillary Voltage: 3.5 kV.

- Cone Voltage: 30 V.

- Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.

- Collision Energy (for MS/MS): Ramped from 10 to 40 eV to generate fragment ions.

3. Data Analysis:

- Analyze the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and its characteristic bromine isotopic pattern.

- Examine the MS/MS spectrum to identify key fragment ions, which can be used to confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthetic organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Commercial Availability and Technical Profile of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, quality control, and synthesis of 1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine, a key building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, lists known commercial suppliers, and details experimental protocols for its quality assessment, serving as a vital resource for its application in pharmaceutical research. The piperidine scaffold is a crucial element in the design of numerous drugs, and its derivatives are integral to over twenty classes of pharmaceuticals and various alkaloids.[1]

Chemical Properties and Commercial Availability

This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a 5-bromopyrimidin-2-yloxy moiety. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Table 1: Commercial Availability of this compound

| Supplier | CAS Number | Molecular Formula | Purity | Available Quantities | Price (USD) |

| Fluorochem | 914347-76-5 | C14H20BrN3O3 | ≥95% | 1g, 10g | ~$500/g[2] |

| AccelaChem | 914347-76-5 | C14H20BrN3O3 | Inquire | Inquire | Inquire[3] |

| Chemsrc | 914347-76-5 | C14H20BrN3O3 | ≥97%, ≥98% | 100g, 1kg, 100kg, 1000kg | Inquire[4] |

| ABI Chem | 914347-76-5 | C14H20BrN3O3 | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. Please contact the suppliers directly for the most current information.

Quality Control and Experimental Protocols

Ensuring the quality of chemical intermediates like this compound is paramount for the success of subsequent synthetic steps and the integrity of the final product.[5][6][7][8] A robust quality control process typically involves a combination of analytical techniques to verify the identity, purity, and stability of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and identify any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient Program:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 5% B

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 mixture of water and acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl3).

-

Techniques:

-

¹H NMR: To identify the chemical environment of the hydrogen atoms.

-

¹³C NMR: To identify the chemical environment of the carbon atoms.

-

-

Sample Preparation: Dissolve approximately 10 mg of the compound in 0.7 mL of CDCl3.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

-

Mode: Positive ion mode.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in methanol.

Synthesis Pathway

While specific proprietary synthesis methods may vary between suppliers, a plausible synthetic route for this compound can be inferred from established organic chemistry principles and published methods for related piperidine derivatives.[9][10][11][12]

A likely approach involves the reaction of 1-Boc-3-hydroxypiperidine with 2-chloro-5-bromopyrimidine in the presence of a suitable base.

Caption: Plausible synthesis of the target molecule.

Experimental Workflow and Logical Relationships

The quality control of this compound follows a structured workflow to ensure that the material meets the required specifications before its use in further applications.

Caption: Quality control workflow for the compound.

Applications in Drug Discovery

The piperidine moiety is a common feature in many approved drugs, highlighting its importance in medicinal chemistry.[13] As a functionalized piperidine derivative, this compound serves as a versatile building block for the synthesis of a wide range of compounds with potential therapeutic applications.[14][] The presence of the Boc protecting group allows for selective reactions at other positions of the molecule, while the bromopyrimidine group can be further modified through various cross-coupling reactions, enabling the exploration of diverse chemical space in the quest for new drug candidates.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chemdict.com]

- 3. 914347-76-5,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. CAS#:914347-76-5 | this compound | Chemsrc [chemsrc.com]

- 5. Quality Control Measures Every Chemical Manufacturer Needs | Tristar Intermediates [tristarintermediates.org]

- 6. batchmaster.com [batchmaster.com]

- 7. nbinno.com [nbinno.com]

- 8. reagent.co.uk [reagent.co.uk]

- 9. CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents [patents.google.com]

- 10. CN105801518A - (S)-1-Boc-3-hydroxypiperidine synthesis method - Google Patents [patents.google.com]

- 11. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

Technical Guide: 1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine (CAS 914347-76-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-3-(5-bromopyrimidin-2-yloxy)piperidine, with CAS number 914347-76-5, is a heterocyclic organic compound that incorporates a Boc-protected piperidine ring linked to a brominated pyrimidine moiety through an ether bond. This structure is of interest to medicinal chemists and drug discovery professionals due to the prevalence of both piperidine and pyrimidine scaffolds in a wide range of biologically active molecules.[1][2] The piperidine ring is a common motif in pharmaceuticals, often contributing to desirable pharmacokinetic properties, while the pyrimidine core is a key component of many anticancer and antiviral agents. This technical guide provides a summary of available information on the suppliers, purity, and general synthetic and analytical considerations for this compound.

Supplier and Purity Information

A number of chemical suppliers offer this compound, typically for research and development purposes. The purity of the commercially available compound generally ranges from 95% to 98%. The following table summarizes information from various suppliers.

| Supplier | Stated Purity | Additional Information |

| Chemsrc | 97.0% | - |

| SynChem, Inc. | >95% | Specializes in medicinal chemistry building blocks. |

| AccelaChem | - | For R&D use only. |

| MOLBASE | 96%, 98% | - |

| Aaronchem | 95% | - |

| RHAWN | 95% | - |

| Bide Pharmatech | 97% | - |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₂₀BrN₃O₃ |

| Molecular Weight | 358.23 g/mol |

| Boiling Point | 451.6°C at 760 mmHg |

| Density | 1.394 g/cm³ |

Synthesis and Experimental Protocols

A plausible synthetic route would involve the following key steps:

-

Preparation of 1-Boc-3-hydroxypiperidine: This key intermediate can be synthesized from 3-hydroxypyridine through reduction and subsequent protection of the nitrogen atom with a di-tert-butyl dicarbonate (Boc₂O).[3]

-

Preparation of 2-chloro-5-bromopyrimidine: This pyrimidine component can be prepared from commercially available starting materials.

-

Williamson Ether Synthesis: The final step would involve the coupling of 1-Boc-3-hydroxypyridine with 2-chloro-5-bromopyrimidine in the presence of a suitable base.

The following diagram illustrates a generalized workflow for this synthetic approach.

References

- 1. synchem.com [synchem.com]

- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of piperidinyl-substituted [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potential anti-HIV-1 agents with reduced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the 5-Bromopyrimidine Moiety: An In-depth Technical Guide to Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The strategic functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel molecular entities. 5-Bromopyrimidine, a readily available and versatile building block, serves as a key precursor for introducing molecular diversity through a variety of palladium-catalyzed cross-coupling reactions.[1] This technical guide provides a comprehensive overview of the reactivity of the 5-bromopyrimidine moiety in key cross-coupling reactions, complete with detailed experimental protocols, quantitative data, and mechanistic insights.

General Principles of Reactivity

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond dissociation energy. The established trend for this bond strength is C-Cl > C-Br > C-I.[2] Consequently, the C-Br bond in 5-bromopyrimidine is more susceptible to the rate-determining oxidative addition step to a Pd(0) catalyst compared to a C-Cl bond, making it a more reactive substrate.[2][3] This inherent reactivity allows for selective functionalization, even in the presence of other halogen substituents under carefully controlled conditions.[4]

The generalized catalytic cycle for these transformations involves three key steps: oxidative addition of the 5-bromopyrimidine to the Pd(0) complex, transmetalation with a nucleophilic coupling partner (or migratory insertion for Heck reactions), and reductive elimination to yield the 5-substituted pyrimidine product and regenerate the active Pd(0) catalyst.[1]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely employed method for the formation of C-C bonds between 5-bromopyrimidine and various organoboron reagents, such as boronic acids and their esters.[1][5] This reaction is highly valued in drug discovery for its mild conditions and tolerance of a broad spectrum of functional groups.[1][6] Both palladium and nickel-based catalyst systems have proven effective for the coupling of 5-bromopyrimidine.[5]

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | ~95 (implied) | [7] |

| Arylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | Good | [5][6] |

| Arylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | [8] |

| Lithium triisopropyl 2-pyridylboronate | Pd₂dba₃/2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (2) | - | 1,4-Dioxane | 110 | - | 91 | [9] |

Experimental Protocol: Suzuki-Miyaura Coupling

Palladium-Catalyzed Protocol:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromopyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).[5]

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).[5][6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]

-

Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[5][8]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel.[5]

Nickel-Catalyzed Protocol:

-

In a flame-dried Schlenk flask under a nitrogen atmosphere, add potassium phosphate (4.5 equiv).[7]

-

After cooling, add 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.5 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂, 0.005 equiv).[5][7]

-

Evacuate and backfill the flask with nitrogen three times.

-

Add tert-amyl alcohol via cannula.[7]

-

Heat the reaction mixture to 120 °C in a pre-heated oil bath with vigorous stirring.[5][7]

-

Monitor the reaction by TLC; completion is often within 1 hour.[5]

-

After cooling, add deionized water and diethyl ether and stir for 15 minutes.[5]

-

Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[5]

-

Purify the crude product by recrystallization or column chromatography.[1]

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of a C-C bond between 5-bromopyrimidine and a terminal alkyne, yielding 5-alkynylpyrimidines.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a mild amine base.[10][11]

Quantitative Data for Sonogashira Coupling

Note: The following data are representative for aryl bromides and serve as a guideline for 5-bromopyrimidine.

| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Terminal Alkyne | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0-3.0) | THF | RT - 100 | 3-12 | Good |

| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2.0) | DMF | 80 | - | Good |

Experimental Protocol: Sonogashira Coupling

Standard Copper-Cocatalyzed Protocol:

-

To a dry Schlenk flask, add 5-bromopyrimidine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 equiv), and copper(I) iodide (CuI, 0.05-0.10 equiv).[10]

-

Evacuate and backfill the flask with an inert gas (repeat three times).[10]

-

Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2.0-3.0 equiv).[10]

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.[1]

-

Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.[1][10]

-

Monitor the reaction until the starting material is consumed (TLC or LC-MS).[10]

-

Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[10]

-

Purify the crude product by column chromatography on silica gel.[10]

Copper-Free Protocol: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[12]

-

In a Schlenk flask, combine 5-bromopyrimidine (1.0 equiv), the terminal alkyne (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[12]

-

Establish an inert atmosphere.

-

Add a degassed anhydrous solvent (e.g., THF) and an amine base (e.g., triethylamine, 2.0-3.0 equiv).[12]

-

Stir at room temperature or with gentle heating (40-60 °C) and monitor the reaction.[12]

-

Perform an aqueous workup and purify by column chromatography as described above.[12]

Caption: Catalytic cycles of the Sonogashira coupling.

Heck Coupling

The Heck reaction creates a C-C bond by coupling 5-bromopyrimidine with an alkene.[1] This reaction typically requires a palladium catalyst, a phosphine ligand, and a base at elevated temperatures.[1]

Quantitative Data for Heck Coupling

Note: The data presented are for representative Heck reactions of bromo-heterocycles and are intended as a starting point for optimization with 5-bromopyrimidine.

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (2-10) | Et₃N (1.5-2.5) | DMF | 80-140 | Good |

| Alkene | Pd-complex 3 (0.25) | K₂CO₃ | DMF | 150 (MW) | Good |

Experimental Protocol: Heck Coupling

-

To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 equiv), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.02-0.10 equiv), if required.[1]

-

Add an anhydrous solvent (e.g., DMF, acetonitrile, or toluene), followed by the base (e.g., triethylamine or potassium carbonate, 1.5-2.5 equiv) and the alkene (1.2-1.5 equiv).[1]

-

Seal the vessel and stir the reaction mixture at the desired temperature (typically 80-140 °C).[1]

-

Monitor the reaction progress by TLC or GC-MS.[1]

-

Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water or brine.[1]

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.[1]

-

Purify the crude product by column chromatography on silica gel.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling 5-bromopyrimidine with a wide variety of primary and secondary amines.[13] This reaction is of great importance in pharmaceutical synthesis. The choice of base and phosphine ligand is critical for success and can influence the rate of reaction and the prevalence of side reactions like hydrodehalogenation.[12][14]

Quantitative Data for Buchwald-Hartwig Amination

Note: The data presented are representative for the amination of aryl bromides and should be optimized for 5-bromopyrimidine.

| Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) |

| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-120 |

| Primary/Secondary Amine | XPhos Pd G3 (2) | - | Cs₂CO₃ | Dioxane | 80-120 |

Experimental Protocol: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (if not using a precatalyst).[14]

-

Add the base (e.g., sodium tert-butoxide or cesium carbonate).

-

Seal the flask, then evacuate and backfill with an inert gas three times.

-

Add 5-bromopyrimidine (1.0 equiv) and the amine (1.1-1.5 equiv).

-

Add an anhydrous solvent (e.g., toluene or 1,4-dioxane) via syringe.[14]

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1]

-

Monitor the reaction progress by TLC or LC-MS.[1]

-

After cooling, dilute the mixture with an organic solvent and wash with water and brine.[1]

-

Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[1]

Caption: General workflow for the Buchwald-Hartwig amination of 5-bromopyrimidine.

Stille Coupling

The Stille coupling utilizes organostannane reagents to form C-C bonds with 5-bromopyrimidine.[15] While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks.[16]

Quantitative Data for Stille Coupling

Note: Specific data for 5-bromopyrimidine is limited; these are general conditions for aryl bromides.

| Coupling Partner | Catalyst (mol%) | Solvent | Temp (°C) |

| Organostannane | Pd(PPh₃)₄ (1-5) | Toluene, DMF | 80-120 |

| Organostannane | PdCl₂(PPh₃)₂ (5) | DMF | 80 |

Experimental Protocol: Stille Coupling

-

To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄).[1]

-

Add an anhydrous solvent (e.g., Toluene or DMF).[1]

-

Add the organostannane reagent (1.1-1.2 equiv).[1]

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1]

-

Monitor the reaction progress by TLC or GC-MS.[1]

-

Upon completion, cool the reaction to room temperature.

-

Workup may involve quenching with water and extraction, followed by specific procedures to remove tin byproducts, such as washing with a saturated aqueous solution of KF or filtration through silica gel with an eluent containing triethylamine.[16]

-

Purify the crude product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with 5-bromopyrimidine, catalyzed by a palladium or nickel complex.[17] This reaction is notable for its ability to form C-C bonds between various hybridization states (sp³, sp², and sp).[17]

Quantitative Data for Negishi Coupling

Note: Specific data for 5-bromopyrimidine is limited; these are general conditions.

| Coupling Partner | Catalyst | Solvent |

| Organozinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | THF, DMF |

| Organozinc Halide | Pd-PEPPSI-iPent | DMA (mechanochemical) |

Experimental Protocol: Negishi Coupling

-

Preparation of the Organozinc Reagent: Organozinc reagents are typically prepared in situ from an organolithium or Grignard reagent by transmetalation with a zinc salt (e.g., ZnBr₂).[18]

-

Coupling Reaction:

-

In a separate dry flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv) and the palladium or nickel catalyst (e.g., Pd(PPh₃)₄).[17]

-

Add an anhydrous solvent like THF.

-

Add the freshly prepared organozinc reagent to the mixture.

-

Stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify by column chromatography.

-

Conclusion

5-Bromopyrimidine is an exceptionally valuable building block for the synthesis of diverse pyrimidine derivatives. Its reactivity in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, Stille, and Negishi couplings, allows for the introduction of a wide array of substituents at the 5-position. The choice of reaction is dictated by the desired bond to be formed (C-C, C-N) and the nature of the coupling partner. While Suzuki-Miyaura and Buchwald-Hartwig reactions are often favored for their broad applicability and milder conditions in pharmaceutical research, each method offers a unique set of advantages. A thorough understanding of the reaction conditions, catalyst systems, and potential side reactions is crucial for the successful application of these powerful synthetic tools.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Stille Coupling | NROChemistry [nrochemistry.com]

- 17. Negishi coupling - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

The Indispensable Role of the Boc Protecting Group in Piperidine Chemistry: A Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of molecular design, present in a vast number of pharmaceuticals and bioactive compounds.[1][2] Its synthesis and functionalization, however, require precise control over the reactivity of its secondary amine. This guide provides an in-depth examination of the tert-butoxycarbonyl (Boc) protecting group, a critical tool for managing piperidine's reactivity and enabling the construction of complex molecular architectures.

Core Principles of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group prized for its robustness and versatility. Its widespread use in piperidine chemistry stems from a unique combination of stability and selective lability.

-

Stability: The Boc group is stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3][4][5] This stability allows for extensive modification of other functional groups on the piperidine ring or attached side chains without premature deprotection.

-

Acid Lability: The key advantage of the Boc group is its facile and clean removal under acidic conditions.[3][4] This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[4]

-

Orthogonality: The Boc group's specific removal conditions make it orthogonal to other common amine protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[4][5] This orthogonality is fundamental to complex, multi-step synthetic strategies where sequential deprotection is required.[4]

Introduction of the Boc Group: N-Boc Protection

The most common method for introducing the Boc group onto the piperidine nitrogen is through a reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4]

Mechanism of Protection: The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on one of the electrophilic carbonyl carbons of the Boc anhydride. An unstable tert-butyl carbonate intermediate is formed, which then deprotonates the amine. This intermediate subsequently decomposes into tert-butanol and carbon dioxide, driving the reaction to completion.[4]

Experimental Protocol: General Procedure for N-Boc Protection of Piperidine

-

Dissolution: Dissolve piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM), dioxane, or a mixture of dioxane and water.[6]

-

Base Addition: Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.), to the solution.[6][7]

-

Reagent Addition: Cool the mixture to 0 °C. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq.) in the same solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography if necessary.[5]

Table 1: Representative Conditions for N-Boc Protection

| Substrate | Reagents & Conditions | Yield | Reference |

| Diethyl L-glutamate | (Boc)₂O, Et₃N, DMAP (cat.), CH₂Cl₂ | 92% | |

| t-butyl pyridine-3-ylcarbamate | H₂, Pd/C (5%), Acetic Acid; then NaOH | 73.8% | [8] |

| Piperidine | (Boc)₂O, NaHCO₃, Dioxane/H₂O | High | [6] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O, NaHCO₃, t-BuMeO | 89% | [7] |

Reactivity and Strategic Utility of N-Boc-Piperidines

Protecting the piperidine nitrogen with a Boc group fundamentally alters the molecule's reactivity, enabling a wide array of selective transformations.

3.1. Conformational Influence

The bulky Boc group significantly influences the conformational equilibrium of the piperidine ring. Due to allylic strain (A(1,3) strain), the presence of an N-Boc group can favor an axial orientation for substituents at the C2 position, which is contrary to the preference dictated by sterics alone.[9] This conformational control can be exploited to direct the stereochemical outcome of subsequent reactions. Studies have shown that while N-H and N-methyl piperidines strongly prefer an equatorial conformation, N-acylation (including N-Boc) can shift this preference.[9]

3.2. Directed C-H Functionalization and Cross-Coupling

The Boc group is an excellent directing group for the deprotonation (lithiation) of the adjacent C-H bonds at the C2 and C6 positions. The resulting organolithium species can be trapped with various electrophiles or transmetalated to other metals (e.g., zinc, manganese) for use in transition metal-catalyzed cross-coupling reactions.[10][11] This strategy provides a powerful method for the α-arylation, vinylation, and alkylation of the piperidine ring.

-

Negishi Coupling: N-Boc-2-lithiopiperidine can be transmetalated to an organozinc reagent, which then undergoes palladium-catalyzed Negishi coupling with aryl or vinyl halides to produce 2-substituted piperidines with high enantioselectivity.[11]

-

Cobalt-Catalyzed Coupling: N-Boc-3-iodopiperidine can be coupled with aryl Grignard reagents in the presence of a cobalt catalyst to afford 3-arylpiperidines in good yields.[12] The N-Boc group was shown to be superior to an N-tosyl group in this transformation.[12]

Table 2: Examples of Cross-Coupling Reactions with N-Boc-Piperidines

| Piperidine Derivative | Coupling Partner | Catalyst System | Product | Yield | Reference |

| N-Boc-4-iodopiperidine | Phenylmagnesium bromide | CoCl₂, TMCD | 4-Phenyl-N-Boc-piperidine | 81% | [12] |

| N-Boc-3-iodopiperidine | m-MeO-PhMgBr | CoCl₂, TMCD | 3-(m-methoxyphenyl)-N-Boc-piperidine | 88% | [12] |

| N-Boc-piperidine | Various aryl bromides | s-BuLi/(-)-sparteine; ZnCl₂; Pd(dba)₂/t-Bu₃P-HBF₄ | 2-Aryl-N-Boc-piperidines | 50-95% | [11] |

3.3. Selective Functionalization of Poly-functional Piperidines

When a piperidine scaffold contains additional reactive sites, such as a primary amine, the Boc group ensures that reactions occur selectively away from the piperidine nitrogen. For instance, in 1-Boc-4-(aminomethyl)piperidine, the primary amine can be selectively acylated or alkylated while the ring nitrogen remains protected.[13][14]

Experimental Protocol: Acylation of 1-Boc-4-(aminomethyl)piperidine

-

Dissolution: To a solution of 1-Boc-4-(aminomethyl)piperidine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).[14]

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Acylation: Add an acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.[14]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the acylated product.[14]

Removal of the Boc Group: Deprotection

The acid-catalyzed removal of the Boc group is a cornerstone of its utility, regenerating the free amine for subsequent reactions.

Mechanism of Deprotection: The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[4] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. The carbamic acid readily decarboxylates to yield the free amine (as its conjugate acid salt), carbon dioxide, and isobutylene (from the tert-butyl cation).[4]

Experimental Protocol: General Procedure for N-Boc Deprotection

-

Dissolution: Dissolve the N-Boc-protected piperidine (1.0 eq.) in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Cool the solution to 0 °C. Slowly add the deprotecting acid. Common choices are:

-

Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.[15]

-

Work-up:

-

Remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with a saturated aqueous solution of NaHCO₃ or NaOH until the pH is > 8.[15]

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM, ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.[15]

-

Table 3: Common Reagents for N-Boc Deprotection

| Reagent | Solvent | Temperature | Time | Notes | Reference |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 h | Highly effective; product is a TFA salt. | [4][15] |

| Hydrochloric Acid (4M) | Dioxane or Ethyl Acetate | Room Temp | 1-4 h | Effective; product precipitates as HCl salt. | [4][16] |

| TMS-I / NaHCO₃ | Dichloromethane (DCM) | RT | - | pH neutral conditions, good for sensitive substrates. | [16] |

| Heat (Thermal) | Methanol / TFE | 150-200 °C (Flow) | - | Acid-free method, useful for selective deprotection. | [17] |

Application in Drug Development: A Workflow Example

The Boc group is instrumental in the synthesis of numerous pharmaceuticals. A clear example is its use in a concise synthesis of the antipsychotic agent (±)-preclamol.[12] The workflow demonstrates the strategic protection-functionalization-deprotection sequence.

References

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. reddit.com [reddit.com]

- 17. pubs.acs.org [pubs.acs.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The synthetic scaffold 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine serves as a versatile starting point for the development of novel therapeutic agents. While direct biological data for this specific precursor is limited due to the presence of the Boc protecting group, analysis of its core structure, 3-(pyrimidin-2-yloxy)piperidine, and related analogs reveals significant potential for interaction with key biological targets implicated in a range of diseases. This technical guide consolidates the available scientific and patent literature to illuminate the most promising avenues for drug discovery efforts based on this chemical moiety, with a primary focus on N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) and Cyclin-Dependent Kinase 2 (CDK2).

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): A Target in Metabolic and Inflammatory Disorders

NAPE-PLD is a zinc metallohydrolase that plays a crucial role in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide.[1][2][3] By catalyzing the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to NAEs, NAPE-PLD is implicated in various physiological processes, including energy balance, inflammation, and neuroprotection.[1][3][4] Its dysregulation has been linked to obesity, metabolic disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.

Derivatives of the pyrimidine-piperidine scaffold have emerged as potent inhibitors of NAPE-PLD. A notable example is LEI-401, a selective and centrally active NAPE-PLD inhibitor.[5][6][7] While not a direct derivative of the queried compound, LEI-401 features a related 2-(piperidin-1-yl)pyrimidine core, highlighting the potential of this general scaffold to target NAPE-PLD.

Quantitative Data on Related NAPE-PLD Inhibitors

The following table summarizes the inhibitory activity of a key compound related to the 3-(pyrimidin-2-yloxy)piperidine scaffold.

| Compound | Target | Assay Type | IC50 (µM) | Ki (nM) | Reference |

| LEI-401 | Human NAPE-PLD | Competitive Activity-Based Protein Profiling | 0.86 | 27 | [5][8] |

Experimental Protocols for NAPE-PLD Inhibition

NAPE-PLD Activity Assay (Fluorescence-Based)

This protocol is adapted from established methods for measuring NAPE-PLD activity using a fluorogenic substrate.

Materials:

-

HEK293T cells overexpressing human NAPE-PLD

-

Cell lysis buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors)

-

Fluorogenic NAPE substrate (e.g., PED6)

-

Test compounds dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare membrane fractions from HEK293T cells overexpressing NAPE-PLD.

-

Seed the membrane preparation into the wells of a 96-well plate.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding the fluorogenic NAPE substrate.

-

Incubate the plate at 37°C for a specified time.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

-

Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NAE biosynthetic pathway and a typical workflow for screening NAPE-PLD inhibitors.

Cyclin-Dependent Kinase 2 (CDK2): A Key Regulator of the Cell Cycle and a Target in Oncology

CDK2 is a serine/threonine kinase that, in complex with cyclin E or cyclin A, plays a critical role in the G1/S phase transition of the cell cycle.[9] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[9] Consequently, CDK2 has been a major focus of anticancer drug development. The pyrimidine scaffold is a well-established pharmacophore in the design of CDK inhibitors, mimicking the adenine ring of ATP to bind to the kinase active site.[10]

While no specific derivatives of this compound have been explicitly reported as CDK2 inhibitors, the structural alerts are strong. The pyrimidine core can engage in essential hydrogen bonding interactions with the hinge region of the kinase, and the piperidine moiety can be functionalized to occupy the ribose-binding pocket, a common strategy in CDK inhibitor design.[11][12]

Quantitative Data on Related CDK2 Inhibitors

The table below presents data for representative pyrimidine-based CDK2 inhibitors to provide a benchmark for the potential potency of derivatives from the queried scaffold.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| Roscovitine | CDK2/cyclin E | Kinase Assay | 1.94 | [13] |

| Compound 25 | CDK2 | Kinase Assay | Potent Inhibition (exact value not specified) | [9] |

| Compound 9h | CDK2 | Kinase Assay | 40.91 | [14] |

| Compound 11d | CDK2 | Kinase Assay | 41.70 | [14] |

Experimental Protocols for CDK2 Inhibition

CDK2 Kinase Assay (Biochemical)

This protocol outlines a general method for assessing the in vitro inhibitory activity of compounds against CDK2.

Materials:

-

Recombinant human CDK2/cyclin E or CDK2/cyclin A complex

-

Kinase buffer (e.g., MOPS, pH 7.0, with MgCl2, DTT)

-

ATP (radiolabeled or for use with a detection antibody)

-

Substrate (e.g., Histone H1)

-

Test compounds dissolved in DMSO

-

Filter plates or ELISA plates

-

Scintillation counter or plate reader

Procedure:

-

Add kinase buffer, substrate, and test compound to the wells of a reaction plate.

-

Initiate the kinase reaction by adding the CDK2/cyclin complex and ATP.

-

Incubate the reaction at 30°C for a specified time.

-

Stop the reaction (e.g., by adding EDTA or washing).

-

Detect the phosphorylated substrate. For radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. For non-radioactive methods, this may involve an antibody-based detection system (e.g., ELISA).

-

Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway and Logical Relationships

The following diagrams depict the role of CDK2 in the cell cycle and the logical approach to designing inhibitors based on the 3-(pyrimidin-2-yloxy)piperidine scaffold.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutics. Based on the analysis of its core structural components and related compounds, NAPE-PLD and CDK2 represent two high-potential biological targets. The pyrimidine-piperidine ether motif is well-suited for interaction with the active sites of both enzymes. Further derivatization of this core, particularly at the piperidine nitrogen (after Boc deprotection) and the 5-position of the pyrimidine ring, is a rational strategy for optimizing potency and selectivity against these targets. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to initiate and advance drug discovery programs based on this versatile chemical scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 3. ijsr.net [ijsr.net]

- 4. Gene - NAPEPLD [maayanlab.cloud]

- 5. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK2 inhibitors: rationally directed discovery of a novel potent lead derived from cyclohepta[e]thieno[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Suzuki coupling protocol for 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

An Application Note on the Suzuki Coupling Protocol for 1-Boc-3-(5-Bromopyrimidin-2-yloxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceutical agents.[3][4] The pyrimidine scaffold, in particular, is a privileged structure found in a wide array of biologically active compounds.[1] The ability to functionalize the 5-position of the pyrimidine ring via Suzuki coupling allows for extensive structure-activity relationship (SAR) studies and the generation of novel drug candidates.[1]

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl- and heteroarylboronic acids. While specific literature for this exact substrate is limited, the following protocol is based on well-established procedures for the coupling of 5-bromopyrimidines and other heteroaryl halides, offering a robust starting point for synthesis.[1][5] Optimization may be necessary to achieve optimal yields for specific coupling partners.[6][7]

Generalized Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.[1]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)[1][5]

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv)[8]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, or Toluene)[1]

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–120 °C) and stir the mixture vigorously.[1]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-Boc-3-(5-aryl-pyrimidin-2-yloxy)piperidine.

Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes common conditions for the Suzuki coupling of 5-bromopyrimidines and related heteroaryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 83 | [1] |